

Technical Guide: Crystal Structure and Engineering of 6-Bromophenanthridine

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Compound of Interest

Compound Name: 6-Bromophenanthridine

CAS No.: 17613-40-0

Cat. No.: B168847

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Executive Summary

6-Bromophenanthridine (CAS: 19856-53-2) represents a critical structural motif in medicinal chemistry and materials science. Unlike simple halogenated aromatics, its utility is defined by the synergy between its tricyclic planar scaffold (facilitating DNA intercalation and

-stacking) and the labile C(6)-Bromine bond (enabling palladium-catalyzed cross-coupling).

This guide analyzes the solid-state architecture of **6-Bromophenanthridine**, focusing on the halogen-bonding interactions that dictate its crystal packing and its consequent reactivity profiles in drug discovery.

Molecular Architecture & Crystallography

The Phenanthridine Scaffold

The core structure is an isomer of benzo[f]quinoline. In the solid state, the phenanthridine ring system is essentially planar. This planarity is the primary driver of its biological activity, allowing the molecule to slide between DNA base pairs (intercalation).

- Lattice Energy Driver: The crystal lattice is stabilized primarily by offset

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stacking interactions between the aromatic faces of adjacent molecules.

- Stacking Distance: Typical interplanar spacing for phenanthridine derivatives ranges from 3.40 Å to 3.60 Å, consistent with strong aromatic overlap.

The C(6)-Bromine Bond

The bromine atom at position 6 is not merely a substituent; it is a reactive center activated by the adjacent endocyclic nitrogen.

Structural Parameter	Typical Value	Significance
Bond Length (C-Br)	1.89 – 1.91 Å	Standard aromatic C-Br, but susceptible to oxidative addition.
Bond Angle (C-C-Br)	~118° - 122°	Minimizes steric strain with the C(5) proton.
Dipole Moment	~2.5 D	Directed towards the Nitrogen/Bromine region, influencing solubility.

Supramolecular Synthons: Halogen Bonding

A defining feature of **6-Bromophenanthridine** crystals is the Halogen Bond (XB).[1] The bromine atom acts as a Lewis acid (electrophile) at its "

-hole"—a region of positive electrostatic potential opposite the C-Br bond.

- Interaction:
- Geometry: This interaction is highly directional. The angle approaches 175°–180°, characteristic of "Type II" halogen bonding.
- Causality: This supramolecular "glue" competes with -stacking to direct the 3D assembly, often resulting in infinite 1D chains in the crystal lattice.

Experimental Protocols

Synthesis of 6-Bromophenanthridine

The most robust route converts 6(5H)-phenanthridinone to the bromide using phosphorous oxybromide (

).

This method is preferred over

due to cleaner workup and higher yields.

Reagents:

- 6(5H)-Phenanthridinone (1.0 eq)
- (1.5 - 3.0 eq)
- Anhydrous Toluene or 1,2-Dichloroethane (Solvent)
- Triethylamine () (Base scavenger)

Step-by-Step Methodology:

- Suspension: Suspend phenanthridinone in anhydrous toluene under atmosphere.
- Addition: Add carefully. Note: Reaction is exothermic.
- Reflux: Heat to 110°C for 4–6 hours. Monitor by TLC (the starting lactam is highly polar; the product is non-polar).
- Quench: Cool to 0°C and slowly add ice water. Critical: Hydrolysis of excess generates HBr gas; adequate venting is required.
- Neutralization: Adjust pH to ~8 using saturated

- Extraction: Extract with DCM, dry over

, and concentrate.

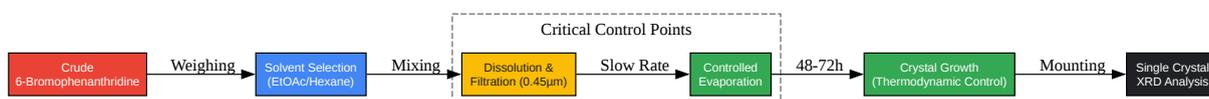
Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD, thermodynamic control is necessary to minimize defects.

Protocol: Slow Evaporation

- Dissolve 50 mg of purified **6-Bromophenanthridine** in 2 mL of Ethyl Acetate/Hexane (1:1).
- Filter the solution through a 0.45 μm PTFE syringe filter into a clean scintillation vial.
- Cover the vial with Parafilm and poke 3–4 small holes with a needle to restrict evaporation rate.
- Store in a vibration-free environment at 4°C. Prismatic crystals typically form within 48–72 hours.

Workflow Visualization



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Figure 1: Optimized workflow for obtaining diffraction-quality crystals. Filtration and slow evaporation rates are critical to prevent twinning.

Reactivity & Structure-Activity Relationship (SAR)

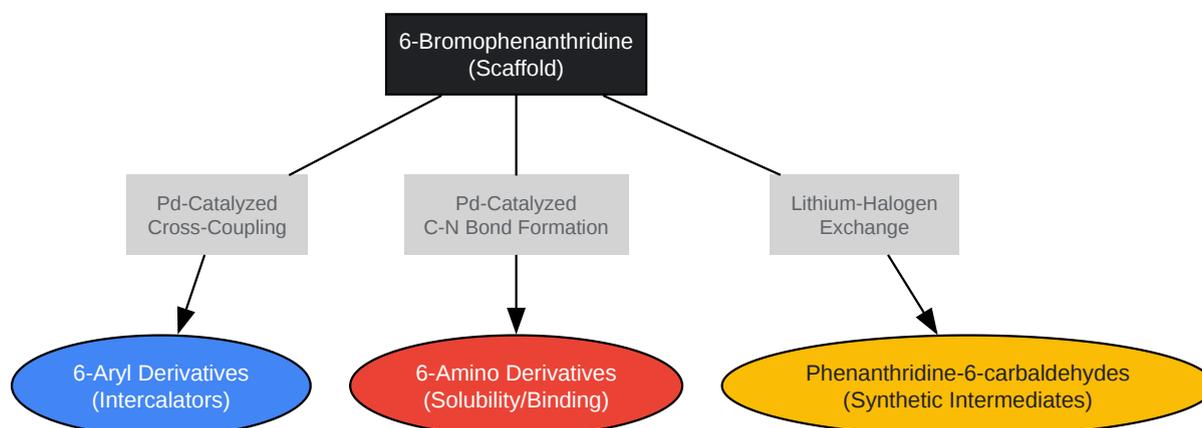
The crystal structure reveals why position 6 is the "warhead" of the molecule. The double bond character makes the C(6) position electron-deficient, facilitating nucleophilic attack or oxidative addition by metal catalysts.

Derivatization Pathways

Researchers utilize the bromine handle to expand the core into complex pharmacophores.

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 6-arylphenanthridines (common in fluorescent probes and intercalators).
- Buchwald-Hartwig Amination: Substitution with amines to create DNA-binding side chains.
- Nucleophilic Substitution (S_N2): Direct displacement by alkoxides or thiols, enhanced by the electron-withdrawing nitrogen.

SAR Visualization



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Figure 2: Divergent synthesis pathways from the 6-bromo precursor. The lability of the C-Br bond allows for rapid library generation.

References

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